1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine is an organic compound characterized by the presence of a cyclopentane ring attached to a sulfonyl group, which is further connected to a pyrazole ring with an amine group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentanesulfonyl chloride with 4-aminopyrazole. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chloride by the amine group on the pyrazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form sulfinyl or thiol derivatives, depending on the reducing agent used.
Substitution: The amine group on the pyrazole ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles, including alkyl halides or acyl chlorides, in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopentanesulfonyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at the 3-position.
1-(Cyclohexanesulfonyl)-1H-pyrazol-4-amine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(Cyclopentanesulfonyl)-1H-imidazol-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: 1-(Cyclopentanesulfonyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the sulfonyl and amine groups, which can influence its reactivity and interaction with biological targets. The cyclopentane ring provides a distinct steric environment that can affect the compound’s overall stability and solubility.
Eigenschaften
Molekularformel |
C8H13N3O2S |
---|---|
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
1-cyclopentylsulfonylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O2S/c9-7-5-10-11(6-7)14(12,13)8-3-1-2-4-8/h5-6,8H,1-4,9H2 |
InChI-Schlüssel |
WOALYEVEQKULDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)S(=O)(=O)N2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.